molecular formula C13H13N5O B2841403 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 299923-06-1

2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2841403
CAS No.: 299923-06-1
M. Wt: 255.281
InChI Key: MKNVASRDFGQQFN-UHFFFAOYSA-N
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Description

2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical reagent designed for research applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities. Key research applications for this chemical family include investigations as positive allosteric modulators of the GABAA receptor, a primary target for the development of anticonvulsant agents . Related analogues have demonstrated potent anticonvulsant activity in biological models with lower neurotoxicity compared to some standard treatments, making this scaffold of significant interest for neuroscience research . Furthermore, the [1,2,4]triazolo[1,5-a]pyrimidine core structure has shown promise in antimicrobial research, with certain derivatives exhibiting narrow-spectrum antibacterial activity against Enterococcus faecium , including vancomycin-resistant strains (VRE) . The mechanism of action for these antimicrobial compounds has been linked to the inhibition of bacterial cell-wall biosynthesis . Additional research avenues for similar compounds include their evaluation as inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H activity . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-amino-6-benzyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-8-10(7-9-5-3-2-4-6-9)11(19)18-13(15-8)16-12(14)17-18/h2-6H,7H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNVASRDFGQQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction , which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Amino Group

The 2-amino group participates in nucleophilic reactions, enabling derivatization via acylation or alkylation. For example:

  • Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) in glacial acetic acid yields N-acylated derivatives. This reaction is facilitated by the lone pair on the amino nitrogen (Figure 1A) .
  • Alkylation : Reaction with alkyl halides (e.g., propargyl bromide) in DMF with K₂CO₃ introduces alkyl chains, enhancing solubility for further click chemistry applications .

Table 1: Acylation and Alkylation Reactions

Reaction TypeReagentsProductYield (%)Reference
AcylationBenzoyl chloride2-Benzamido-6-benzyl-5-methyl-triazolo-pyrimidinone85
AlkylationPropargyl bromide2-Propargylamino-6-benzyl-5-methyl-triazolo-pyrimidinone78

Cyclization and Ring Expansion

The triazolo-pyrimidine core undergoes cyclization under acidic or basic conditions:

  • Hydrazine-induced cyclization : Refluxing with hydrazine hydrate in ethanol-piperidine forms fused triazepine derivatives via nucleophilic addition-cyclization (Figure 1B) .
  • Formation of fused triazolopyrimidines : Reaction with active methylene compounds (e.g., cyanoacetic acid) generates bicyclic systems through condensation .

Mechanistic Insight :

  • Nucleophilic attack by hydrazine at the cyano group.
  • Cyclization via elimination of water .

Electrophilic Aromatic Substitution

The benzyl group directs electrophilic substitution (e.g., nitration, halogenation) at the para position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though the electron-deficient triazolo-pyrimidine core may require harsh conditions .
  • Halogenation : POCl₃ selectively chlorinates the 7-keto group to form 7-chloro derivatives, enabling further cross-coupling .

Table 2: Halogenation Reactions

ReagentProductConditionsYield (%)Reference
POCl₃7-Chloro-2-amino-6-benzyl-5-methyl-triazolo-pyrimidineReflux, 6 h92

Oxidation and Reduction

  • Reduction of the 7(4H)-one : NaBH₄ reduces the keto group to a hydroxyl group, forming 7-hydroxy derivatives .
  • Oxidation of the methyl group : KMnO₄ oxidizes the 5-methyl group to a carboxylic acid under acidic conditions .

Key Data :

  • Reduction with NaBH₄ achieves >90% conversion to 7-hydroxy analogs .
  • Oxidation yields 5-carboxy derivatives, useful for further functionalization .

Condensation Reactions

The amino group forms Schiff bases with aldehydes:

  • Schiff base formation : Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol yields imine-linked derivatives .

Example :
# Reaction: 2-Amino-triazolo-pyrimidinone + 4-Nitrobenzaldehyde → 2-(4-Nitrobenzylideneamino)-triazolo-pyrimidinone
# Yield: 76%

Cross-Coupling Reactions

After halogenation, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups:

  • Suzuki coupling : 7-Chloro derivatives react with phenylboronic acid under Pd catalysis to form 7-aryl analogs .

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .

Click Chemistry

Propargylated derivatives undergo Huisgen cycloaddition with azides:

  • Copper-catalyzed click reaction : Forms triazole-linked hybrids (e.g., glycohybrids) for biological applications .

Optimized Protocol :

  • CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O (1:1), microwave (50°C, 20 min).
  • Yield: 98% .

Acid/Base-Mediated Rearrangements

  • Hydrolysis : Concentrated H₂SO₄ hydrolyzes cyano groups to carboxamides, enabling access to carboxamide derivatives .
  • Ring contraction : Strong bases (e.g., NaOH) induce ring reorganization, forming pyrimidinone intermediates .

Scientific Research Applications

Antimicrobial Applications

The emergence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. Research has demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit promising antibacterial activity against resistant strains. For example, studies have shown that certain derivatives possess narrow-spectrum activity against Enterococcus faecium, a common pathogen in healthcare settings. The synthesis of these derivatives often involves a three-component Biginelli-like reaction, which allows for the efficient creation of compounds with potent antimicrobial properties .

Case Study: Antibacterial Activity

A study evaluated a series of triazolo[1,5-a]pyrimidine derivatives for their effectiveness against the ESKAPE pathogens, which include some of the most problematic antibiotic-resistant bacteria. Specific compounds demonstrated significant activity against E. faecium, highlighting the potential for developing new treatments for resistant infections .

Anticancer Applications

In addition to antimicrobial properties, 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been investigated for its anticancer effects. Recent research indicates that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways such as the ERK pathway. This mechanism is critical as it regulates cell proliferation and survival .

Case Study: Gastric Cancer Treatment

A study focused on the synthesis and biological evaluation of triazolo[1,5-a]pyrimidine indole derivatives against gastric cancer cells (MGC-803). The most active compound from this series was found to significantly suppress cell growth and induce apoptosis through the modulation of cell cycle-related proteins. This suggests that triazolo[1,5-a]pyrimidines could serve as lead compounds in anticancer drug development .

Summary of Biological Activities

Activity Target Mechanism Reference
AntimicrobialE. faeciumNarrow-spectrum antibacterial activity
AnticancerGastric cancer cellsInduction of apoptosis via ERK signaling pathway

Mechanism of Action

The mechanism by which 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Antiproliferative Activity

Carboxamide derivatives () exhibit antiproliferative activity, with IC50 values influenced by substituents:

  • 5l (3-hydroxy-4-methoxyphenyl): Polar groups improve solubility but reduce membrane penetration.

The benzyl group in h may enhance lipophilicity compared to carboxamide derivatives, though direct biological data for h is lacking in the evidence .

Electrochemical Behavior

evaluates triazolopyrimidinones with chloromethyl (S1-TP), piperidinomethyl (S2-TP), and morpholinomethyl (S3-TP) groups. The benzyl group in h likely induces distinct redox behavior due to its electron-rich aromatic system, contrasting with the electron-withdrawing effects of chloromethyl in S1-TP .

Biological Activity

2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

  • Molecular Formula : C13H13N5O
  • Molecular Weight : 255.28 g/mol
  • InChIKey : MKNVASRDFGQQFN-UHFFFAOYSA-N

Antidiabetic Activity

One of the prominent areas of research for compounds related to triazolo-pyrimidines is their role as α-glucosidase inhibitors. In studies involving structurally similar compounds, significant inhibitory activity against α-glucosidase has been reported. For instance, derivatives of triazolo-pyrimidines showed IC50 values lower than that of acarbose, a standard antidiabetic drug. Specifically, certain compounds exhibited inhibition rates exceeding 60% at concentrations of 100 µg/mL .

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been explored in various studies. For example, compounds structurally related to this compound have been evaluated against multiple human cancer cell lines. Some derivatives demonstrated notable cytotoxicity comparable to established chemotherapeutics like cisplatin. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of triazolo-pyrimidine derivatives. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function .

Mechanistic Insights

Molecular docking studies provide insights into the binding interactions between these compounds and their target enzymes or receptors. For instance, docking analyses have revealed that certain modifications on the triazolo-pyrimidine scaffold can enhance binding affinity and selectivity towards α-glucosidase and other targets. This structural optimization is crucial for developing more potent inhibitors .

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityIC50 Values
Triazolo-Pyrimidine Derivativesα-Glucosidase Inhibition< 104.07 mM (for best compound)
Related TriazolobenzodithiazinesCytotoxicity against Cancer CellsComparable to cisplatin
Various Triazolo DerivativesAntimicrobial ActivityEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization and condensation reactions. A high-yield protocol involves reacting 3-amino-5-benzylthio-1,2,4-triazole with β-keto esters under acidic conditions (e.g., acetic acid) at 80–100°C for 6–8 hours. Catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol improve regioselectivity and reduce side products . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Higher temperatures (>100°C) risk decomposition of the triazole core.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., benzyl group at C6, methyl at C5) .
  • X-ray crystallography : Resolves the bicyclic triazolo-pyrimidine core and confirms planarity of the fused rings .
  • Mass spectrometry (HRMS) : Validates molecular weight (calculated: 284.3 g/mol; observed: 284.1 m/z) .
  • DFT calculations : Predict HOMO-LUMO gaps (~4.2 eV) to assess redox behavior relevant to corrosion inhibition .

Q. What are the solubility and stability profiles under physiological conditions?

  • Answer : The compound exhibits moderate lipophilicity (logP ~2.1) with poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4). Stability assays show:

  • pH sensitivity : Degrades rapidly in acidic conditions (t½ <1 hr at pH 2) but remains stable at pH 7–8 for >24 hrs .
  • Thermal stability : Decomposes above 200°C (DSC data) .
  • Storage : Store at -20°C under inert gas to prevent oxidation of the amino group .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes, DNA), and what methodologies validate these interactions?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays. IC₅₀ values correlate with substituent bulk (e.g., benzyl group enhances hydrophobic binding) .
  • DNA interaction : Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry show dose-dependent DNA binding (ΔRct = 120 Ω at 1 mM), suggesting intercalation or minor groove binding .
  • Cellular assays : Use luciferase-based reporters in cancer cell lines (e.g., C6 glioblastoma) to assess pathway modulation .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Answer : Contradictions arise from assay variability and substituent effects. To address:

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-pentyl vs. 6-benzyl derivatives) to isolate substituent contributions .
  • Dose-response profiling : Test across a wider concentration range (nM–mM) to identify off-target effects.
  • Meta-analysis : Cross-reference datasets from standardized assays (e.g., NCI-60 panel) .

Q. How can in silico modeling optimize this compound for specific applications?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to CDK2 (PDB: 1AQ1) to prioritize substituents improving binding affinity (e.g., halogenation at C5 increases ΔG by ~1.2 kcal/mol) .
  • QSAR models : Use descriptors like polar surface area (PSA) and molar refractivity to predict ADMET properties .
  • MD simulations : Analyze stability of inhibitor-enzyme complexes over 100 ns to identify critical hydrogen bonds (e.g., N-H···O=C interactions with kinase active sites) .

Q. What electrochemical properties make this compound a viable corrosion inhibitor, and how are these properties quantified?

  • Answer : As a copper corrosion inhibitor in chloride environments:

  • Polarization curves : Show mixed inhibition (anodic/cathodic shifts) with efficiency >85% at 1 mM concentration .
  • EIS parameters : Charge transfer resistance (Rct) increases from 250 Ω·cm² (uninhibited) to 1,800 Ω·cm², indicating adsorption on metal surfaces .
  • Adsorption isotherms : Fit to Langmuir model (ΔG°ads = -34 kJ/mol), confirming chemisorption via N-heteroatoms and π-electrons .

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